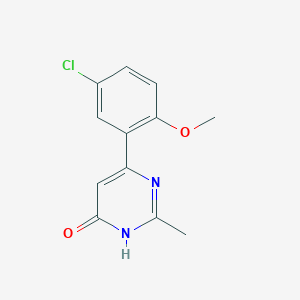
4-((6-Chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
概要
説明
Typically, a description of a chemical compound would include its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It might also include information about the class of compounds it belongs to and its role or use.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used. It might also discuss the yield and purity of the final product.Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or mass spectrometry, to determine the structure of the compound, including the arrangement of atoms and the nature of the chemical bonds.Chemical Reactions Analysis
This would look at how the compound reacts with other substances. It might include information about its reactivity, the products formed in various reactions, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would include information about the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity/basicity, reactivity, stability, etc.).科学的研究の応用
- Organic Chemistry
- Application : This compound is a heterocyclic compound that can be used as a building block in organic synthesis . It’s also known as Etravirine, and was formerly known as TMC-125, and marketed under the brand name Intelence® .
- Method of Application : The preparation of this compound involves an improved process which includes the use of N-methyl pyrrolidone and ammonia gas pressure . The specific experimental procedures and technical details are proprietary and not publicly available.
- Results or Outcomes : The outcome of the synthesis is the compound itself with a molecular weight of 375.81 and a molecular formula of C20H14ClN5O . The compound is stored in an inert atmosphere at 2-8°C .
- Materials Science
- Application : This compound could potentially be used in the field of materials science, specifically in the development of nonlinear optical (NLO) single crystals .
- Method of Application : The NLO single crystal of a similar compound, 4-chloro-2-nitroaniline (4Cl2NA), was developed by a slow evaporation method at 40 °C . The same method could potentially be applied to the compound .
- Results or Outcomes : The outcome of this process would be the development of a non-centrosymmetric space group organic nonlinear optical single crystal . These types of crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .
-
Pharmaceutical Research
- Application : This compound is also known as Etravirine, and was formerly known as TMC-125, and marketed under the brand name Intelence® . It is used in the treatment of HIV infection .
- Method of Application : Etravirine is an antiretroviral medication used to treat and prevent HIV/AIDS, specifically HIV-1 . It is generally recommended for use with other antiretrovirals . It is often used in cases where the virus has developed resistance to other antiretrovirals .
- Results or Outcomes : Etravirine, when used in combination with a regimen of other antiretroviral drugs, has been shown to reduce the viral load in patients with HIV, helping to manage the symptoms and progression of the disease .
-
Chemical Research
- Application : This compound is a heterocyclic compound that can be used as a building block in chemical synthesis .
- Method of Application : The preparation of this compound involves an improved process which includes the use of N-methyl pyrrolidone and ammonia gas pressure . The specific experimental procedures and technical details are proprietary and not publicly available.
- Results or Outcomes : The outcome of the synthesis is the compound itself with a molecular weight of 375.81 and a molecular formula of C20H14ClN5O . The compound is stored in an inert atmosphere at 2-8°C .
Safety And Hazards
This would involve a discussion of any risks associated with the compound, including toxicity, flammability, environmental impact, and precautions for handling and storage.
将来の方向性
This could include potential applications for the compound, areas for further research, or ways that its synthesis or use might be improved.
I hope this general information is helpful. If you have more specific questions or if there’s a particular compound you’re interested in, feel free to ask!
特性
IUPAC Name |
4-[6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O/c1-12-7-15(11-23)8-13(2)19(12)27-18-9-17(21)25-20(26-18)24-16-5-3-14(10-22)4-6-16/h3-9H,1-2H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMORVDDKOVDMDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678973 | |
| Record name | 4-{[6-Chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-Chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile | |
CAS RN |
1070377-34-2 | |
| Record name | 4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070377-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((6-Chloro-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070377342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[6-Chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol](/img/structure/B1493672.png)
![6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1493673.png)

![4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B1493676.png)


![6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol](/img/structure/B1493680.png)


![3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1493685.png)



